molecular formula C14H13F2NO2S B1493307 Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate CAS No. 2097970-78-8

Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate

Cat. No.: B1493307
CAS No.: 2097970-78-8
M. Wt: 297.32 g/mol
InChI Key: FBXZINFNJSBMLF-UHFFFAOYSA-N
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Description

Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate is a compound that belongs to the class of nicotinates, which are derivatives of nicotinic acid

Biochemical Analysis

Biochemical Properties

Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives are known to exhibit antimicrobial, antioxidant, and anticancer activities . This compound may interact with enzymes involved in oxidative stress pathways, thereby modulating the cellular redox state. Additionally, it may bind to specific proteins, altering their conformation and activity, which can lead to downstream effects on cellular processes.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been reported to exhibit anti-inflammatory and antimicrobial properties . This compound may inhibit the activity of pro-inflammatory cytokines, thereby reducing inflammation. It may also interfere with the replication of microbial pathogens, leading to their eradication.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It may bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. For instance, thiophene derivatives have been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . This compound may also modulate gene expression by interacting with transcription factors or epigenetic regulators, thereby influencing cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that thiophene derivatives can exhibit time-dependent changes in their biological activity . This compound may undergo metabolic degradation, leading to the formation of active or inactive metabolites. These metabolites can have distinct effects on cellular processes, which may vary over time.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity . At high doses, it may cause toxic or adverse effects, such as cytotoxicity or organ damage. Studies have shown that thiophene derivatives can have dose-dependent effects on various biological processes, and this compound is likely to follow a similar pattern.

Metabolic Pathways

This compound is involved in several metabolic pathways. It may interact with enzymes or cofactors that play a role in its metabolism. For instance, thiophene derivatives are known to undergo oxidative metabolism, leading to the formation of reactive intermediates . These intermediates can further react with cellular components, affecting metabolic flux and metabolite levels. This compound may also influence the activity of metabolic enzymes, thereby modulating cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound can influence its concentration at the target site, thereby affecting its potency and efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may accumulate in the nucleus, where it can modulate gene expression and cellular responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Tin(II) chloride, iron powder

    Nucleophiles: Amines, thiols

Major Products Formed

    Sulfoxides and Sulfones: From oxidation of the thiophene ring

    Amines: From reduction of nitro groups

    Substituted Derivatives: From nucleophilic substitution reactions

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(thiophen-2-yl)nicotinate: Lacks the difluoromethyl group, which may result in different chemical and biological properties.

    Methyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group, potentially affecting its solubility and reactivity.

Uniqueness

This compound is unique due to the presence of the difluoromethyl group, which can enhance its chemical stability and biological activity. The combination of the thiophene ring and the nicotinate framework also contributes to its versatility and potential for diverse applications .

Properties

IUPAC Name

ethyl 4-(difluoromethyl)-2-methyl-6-thiophen-2-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO2S/c1-3-19-14(18)12-8(2)17-10(7-9(12)13(15)16)11-5-4-6-20-11/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXZINFNJSBMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1C(F)F)C2=CC=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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